2-Bromo-3,5-bis(trifluoromethyl)anisole
Description
Properties
IUPAC Name |
2-bromo-1-methoxy-3,5-bis(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrF6O/c1-17-6-3-4(8(11,12)13)2-5(7(6)10)9(14,15)16/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXRADAZCEPPFKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1Br)C(F)(F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrF6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3,5-bis(trifluoromethyl)anisole typically involves the bromination of 3,5-bis(trifluoromethyl)anisole. This can be achieved through electrophilic aromatic substitution reactions using bromine or bromine-containing reagents under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as iron(III) bromide to facilitate the bromination process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3,5-bis(trifluoromethyl)anisole undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles in reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form new carbon-carbon bonds.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: This reaction involves the use of a palladium catalyst, a base such as potassium carbonate, and a boronic acid reagent.
Friedel-Crafts Acylation: This reaction can be used to introduce acyl groups into the aromatic ring, using reagents like acyl chlorides and a Lewis acid catalyst such as aluminum chloride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling with phenylboronic acid would yield 3,5-bis(trifluoromethyl)phenyl anisole as the major product.
Scientific Research Applications
2-Bromo-3,5-bis(trifluoromethyl)anisole has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2-Bromo-3,5-bis(trifluoromethyl)anisole in chemical reactions typically involves the activation of the bromine atom, which acts as a leaving group in substitution reactions. The presence of electron-withdrawing trifluoromethyl groups enhances the reactivity of the aromatic ring, making it more susceptible to nucleophilic attack. In catalytic reactions, the palladium catalyst facilitates the formation of carbon-carbon bonds through oxidative addition and reductive elimination steps .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 2-Bromo-3,5-bis(trifluoromethyl)anisole
- Molecular Formula : C₉H₅BrF₆O
- Molecular Weight : 323.02 g/mol
- CAS Registry Number : 1261667-41-7
- Purity : >98.0%
- Price : 13,000 JPY/1g (as of 2025) .
Structural Features :
This compound features a bromine atom at the 2-position and two electron-withdrawing trifluoromethyl (-CF₃) groups at the 3- and 5-positions of a methoxy-substituted benzene ring (anisole). The methoxy group (-OCH₃) is electron-donating, creating a unique electronic environment that influences reactivity and applications.
Structural and Functional Group Differences
Compound A : 1-Bromo-3,5-bis(trifluoromethyl)benzene (CAS 328-70-1)
- Molecular Formula : C₈H₃BrF₆
- Molecular Weight : 293.00 g/mol
- Key Differences :
- Lacks the methoxy group, resulting in a simpler benzene core.
- The absence of -OCH₃ reduces electron density on the aromatic ring, altering its reactivity in electrophilic substitution reactions.
- Applications : Likely used in cross-coupling reactions or as a precursor for materials science, given its trifluoromethyl groups .
Compound B : 2-Bromo-3,5-bis(trifluoromethyl)aniline (CAS 174824-16-9)
- Molecular Formula : C₈H₄BrF₆N
- Molecular Weight : 308.02 g/mol
- Key Differences :
Compound C : 1,4-Dibromo-2,5-bis(trifluoromethyl)benzene (CAS 2375-96-4)
- Molecular Formula : C₈H₄Br₂F₆
- Key Differences: Contains two bromine atoms (1,4-positions) and two -CF₃ groups (2,5-positions).
Reactivity and Electronic Effects
| Property | Target Compound | Compound A | Compound B |
|---|---|---|---|
| Electron-Donating Groups | -OCH₃ (methoxy) | None | -NH₂ (amine) |
| Electron-Withdrawing Groups | 2 × -CF₃ | 2 × -CF₃ | 2 × -CF₃ |
| Reactivity in EAS | Moderate (deactivated by -CF₃) | Low (no activating groups) | High (activated by -NH₂) |
| Cross-Coupling Potential | High (Br as leaving group) | High | Moderate (competing NH₂ reactivity) |
- Key Insight : The methoxy group in the target compound balances electron withdrawal (-CF₃) and donation (-OCH₃), making it less reactive than Compound B but more versatile than Compound A in synthetic pathways.
Pricing and Availability
- The target compound and Compound A share similar pricing, reflecting comparable synthetic complexity.
Biological Activity
2-Bromo-3,5-bis(trifluoromethyl)anisole (CAS No. 1261667-41-7) is a fluorinated organic compound notable for its unique structural features, including both bromine and trifluoromethyl groups attached to an anisole framework. This compound has garnered interest in various fields, particularly in medicinal chemistry and agrochemicals, due to its potential biological activities. This article reviews the biological activity of this compound, highlighting its mechanisms of action, applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C9H6BrF6O, characterized by:
- Bromine (Br) : Enhances reactivity and may influence biological interactions.
- Trifluoromethyl groups (CF3) : Increase lipophilicity and potentially enhance binding affinity to biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites or allosteric sites due to its lipophilic nature and halogen bonding capabilities.
- Receptor Modulation : It can modulate receptor activities, potentially influencing signaling pathways related to inflammation and cellular motility.
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against certain bacterial strains.
Antimicrobial Properties
Research indicates that this compound demonstrates significant antimicrobial activity. A study assessed its efficacy against various bacteria and fungi, yielding the following results:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
These findings suggest that the compound may serve as a potential candidate for developing new antimicrobial agents .
Anti-inflammatory Effects
In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines in macrophages. The compound was tested in a model of lipopolysaccharide (LPS)-induced inflammation:
- Cytokine Inhibition : Reduced levels of TNF-alpha and IL-6 were observed at concentrations above 10 µM.
This anti-inflammatory activity suggests potential therapeutic applications in treating inflammatory diseases .
Case Study: Synthesis and Biological Evaluation
A recent study focused on synthesizing derivatives of this compound to evaluate their biological activities. The synthesis involved halogenation and subsequent functionalization steps. The resulting compounds were screened for their antimicrobial and anti-inflammatory properties:
- Results : Several derivatives exhibited enhanced potency compared to the parent compound, indicating that structural modifications can significantly influence biological activity .
Pharmacological Applications
Ongoing research is exploring the use of this compound in drug design:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
